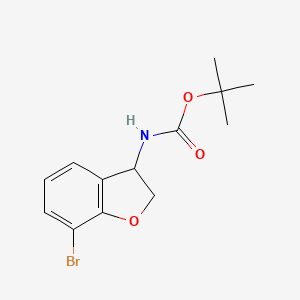![molecular formula C20H21N3O4 B12334146 [(3-Nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate](/img/structure/B12334146.png)
[(3-Nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-{[3-nitro-4-(piperidin-1-yl)phenyl]methylidene}amino 4-methylbenzoate is a complex organic compound with the molecular formula C20H21N3O4 It is characterized by the presence of a nitro group, a piperidine ring, and a methylideneamino linkage
Preparation Methods
The synthesis of (Z)-{[3-nitro-4-(piperidin-1-yl)phenyl]methylidene}amino 4-methylbenzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Piperidine Substitution: The substitution of a hydrogen atom with a piperidine group.
Condensation Reaction: The formation of the methylideneamino linkage through a condensation reaction between an aldehyde and an amine.
Esterification: The final step involves the esterification of the resulting compound with 4-methylbenzoic acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
(Z)-{[3-nitro-4-(piperidin-1-yl)phenyl]methylidene}amino 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The piperidine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Industrial Applications: The compound’s chemical properties make it useful in various industrial processes, including the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (Z)-{[3-nitro-4-(piperidin-1-yl)phenyl]methylidene}amino 4-methylbenzoate involves its interaction with specific molecular targets. The nitro group and piperidine ring play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(Z)-{[3-nitro-4-(piperidin-1-yl)phenyl]methylidene}amino 4-methylbenzoate can be compared with other similar compounds, such as:
Piperidine Derivatives: These compounds share the piperidine ring structure and have similar pharmacological properties.
Nitrobenzene Derivatives: Compounds with a nitro group on a benzene ring, which exhibit similar chemical reactivity.
Methylideneamino Compounds: These compounds have a similar linkage and can undergo similar chemical reactions.
The uniqueness of (Z)-{[3-nitro-4-(piperidin-1-yl)phenyl]methylidene}amino 4-methylbenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21N3O4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
[(E)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate |
InChI |
InChI=1S/C20H21N3O4/c1-15-5-8-17(9-6-15)20(24)27-21-14-16-7-10-18(19(13-16)23(25)26)22-11-3-2-4-12-22/h5-10,13-14H,2-4,11-12H2,1H3/b21-14+ |
InChI Key |
PHEIYWQHQKDHRK-KGENOOAVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C/C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=CC2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-3-oxo-3-phenyl-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propanal](/img/structure/B12334067.png)





![Benzoic acid, 3,4,5-tris[[3,4,5-tris(dodecyloxy)phenyl]methoxy]-](/img/structure/B12334087.png)
![[1,2,3]Triazolo[4,5-d]pyrimidine-5,7-dione](/img/structure/B12334111.png)



![ethyl N-[(2Z)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate](/img/structure/B12334139.png)

